molecular formula C15H16N4OS B8419654 5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine

5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine

Cat. No. B8419654
M. Wt: 300.4 g/mol
InChI Key: GAMDKVQHJGJOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

5-[(4-ethyl-7-methyl-1-benzothiophen-5-yl)oxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H16N4OS/c1-3-9-10-4-5-21-13(10)8(2)6-11(9)20-12-7-18-15(17)19-14(12)16/h4-7H,3H2,1-2H3,(H4,16,17,18,19)

InChI Key

GAMDKVQHJGJOGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C2=C1C=CS2)C)OC3=CN=C(N=C3N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-3-phenylamino-acrylonitrile (360 mg, 1 mmol), guanidine HCl (411 mg, 4 mmol) and sodium methoxide (880 ul, 4 mmol, 4.9 M solution in methanol) in 5 mL absolute ethanol were heated to reflux in 5 ml absolute ethanol for 2 hours. Premixed guanidine HCl (411 mg, 4 mmol) and sodium methoxide (880 ul, 4 mmol, 4.9 M solution in methanol) in 1 ml EtOH was added via pipette, and the reaction mixture was heated to reflux for 2 hours. The reaction mixture was cooled, diluted with water, extracted twice with EtOAc, washed with brine, and dried over magnesium sulfate. Solvent was removed in vacuo to give 241 mg of 5-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-pyrimidine-2,4-diamine as a white solid (74%). Mass Spec M+H=301, M.P.=181° C. Recrystallization of 175 mg of this product from MeOH and HO/diethyl ether afforded 98 mg of the corresponding HCl salt 49%, Mass Spec M+H=301, M.P.>300 C.
Name
2-(4-Ethyl-7-methyl-benzo[b]thiophen-5-yloxy)-3-phenylamino-acrylonitrile
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
880 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step Two
Quantity
880 μL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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